molecular formula C5H14Cl2N2O B13598997 (3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride

(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride

Cat. No.: B13598997
M. Wt: 189.08 g/mol
InChI Key: IWERJYZLTFXUAX-RSLHMRQOSA-N
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Description

(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Conditions: The key steps may include amination, reduction, and cyclization reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol: A similar compound without the dihydrochloride salt form.

    (3S,5S)-5-(aminomethyl)pyrrolidin-2-one: A related compound with a different functional group.

Uniqueness

(3S,5S)-5-(aminomethyl)pyrrolidin-3-oldihydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1

InChI Key

IWERJYZLTFXUAX-RSLHMRQOSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1CN)O.Cl.Cl

Canonical SMILES

C1C(CNC1CN)O.Cl.Cl

Origin of Product

United States

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